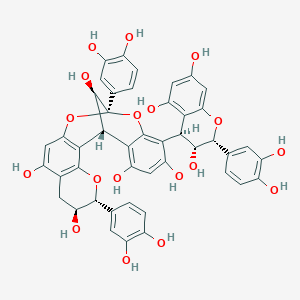
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is a complex polyphenolic compound. Polyphenols are known for their antioxidant properties and are commonly found in various plants. This compound is a type of proanthocyanidin, which is a class of flavonoids. These compounds are known for their potential health benefits, including anti-inflammatory and cardioprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin typically involves the condensation of epicatechin and catechin units. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses enzymes like polyphenol oxidase, while chemical synthesis may involve acid-catalyzed condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves extraction from natural sources, such as cocoa, tea, and certain fruits. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can result in various ester or ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying polyphenolic chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and certain cancers.
Industry: Used in the food and beverage industry for its antioxidant properties.
Mecanismo De Acción
The mechanism of action of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: It improves endothelial function and reduces blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Procyanidin B2: Another type of proanthocyanidin with similar antioxidant properties.
Catechin: A monomeric flavonoid with well-known health benefits.
Epicatechin: A monomeric flavonoid similar to catechin but with different stereochemistry.
Uniqueness
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is unique due to its complex structure, which may confer distinct biological activities compared to simpler polyphenols.
Propiedades
Número CAS |
114637-81-9 |
|---|---|
Fórmula molecular |
C45H36O18 |
Peso molecular |
864.8 g/mol |
Nombre IUPAC |
(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-18-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-30(11-18)60-42(16-2-5-21(48)25(52)8-16)40(58)37(33)34-28(55)14-31-35(39(34)57)38-36-32(63-45(62-31,44(38)59)17-3-6-22(49)26(53)9-17)13-23(50)19-12-29(56)41(61-43(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,29,37-38,40-42,44,46-59H,12H2/t29-,37+,38+,40+,41+,42+,44?,45-/m0/s1 |
Clave InChI |
SSOWHRNCDFFKAK-YXLANNFCSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=C4C(=C(C(=C5)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C4C(=C(C(=C5)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















